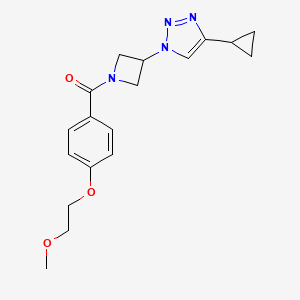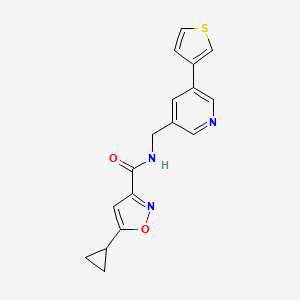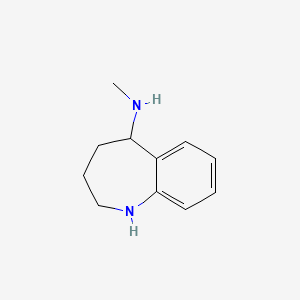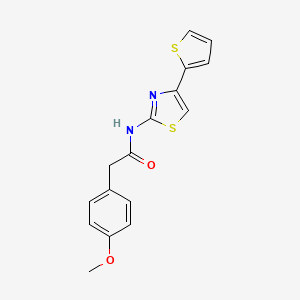
2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)acetamide” is a chemical substance with a specific molecular structure . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure for this compound is not provided in the available sources .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, specific physical and chemical properties for this compound are not available in the sources I have access to .Wissenschaftliche Forschungsanwendungen
Potential Pesticides
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to the compound , highlights their characterization as potential pesticides. The study provided new diffraction data for these compounds, which could inform their application in pest management practices. The organic compounds characterized include several derivatives with potential pesticidal properties, offering insights into their crystalline structure and potential efficacy as pesticides (E. Olszewska, B. Tarasiuk, & S. Pikus, 2009).
Antimicrobial Agents
A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material. These compounds were evaluated for their antimicrobial activities and showed promising results comparable to reference drugs like streptomycin and fusidic acid. This research suggests the potential of such derivatives in developing new antimicrobial agents (A. Hossan et al., 2012).
Synthetic and Process Research
Another study focused on the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate in the synthesis of anticancer drugs. This research detailed the synthesis process, providing valuable information for the production of such intermediates for pharmaceutical applications. Optimizing the synthesis conditions could contribute to more efficient production processes for related compounds (Guo Lei-ming, 2012).
Chemical Reactivity and Synthesis
Further studies on the reactivity of acetamidines with various agents like dimethyl acetylenedicarboxylate have provided insights into the synthesis of novel compounds. These reactions yield products with potential applications in medicinal chemistry and drug development. The research contributes to understanding the chemical properties and reactivity of acetamidine derivatives, offering pathways for synthesizing new chemical entities (L. Prikazchikova et al., 1977).
Safety and Hazards
Wirkmechanismus
Mode of Action
Similar compounds have been found to act on the cerebral cortex, promoting the redox of brain cells, increasing the utilization of sugar, and regulating the metabolism of nerve cells .
Biochemical Pathways
It’s known that similar compounds can promote the excitation of the nervous system in a state of inhibition .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to be effective drugs for stimulating the spirit and inhibiting fatigue .
Action Environment
It’s known that similar compounds can decompose and fail when exposed to moisture .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-4-23-16-18-9-13(15(20-16)21(2)3)19-14(22)10-24-12-7-5-11(17)6-8-12/h5-9H,4,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGSOVOBVUCZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2762086.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2762089.png)
![N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide](/img/structure/B2762090.png)
![Ethyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2762091.png)

![N-[[2-(Difluoromethoxy)-5-methylphenyl]methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2762096.png)

![5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride](/img/structure/B2762100.png)
![N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2762101.png)




![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)
